7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride

Lipophilicity Structure-Activity Relationship Medicinal Chemistry

7-(2-Chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride (CAS 2097936-65-5; synonym: 7-(2-Chlorophenyl)-1,4-thiazepane-1,1-dioxide hydrochloride) is a saturated seven-membered heterocyclic building block belonging to the thiazepane-1,1-dioxide (cyclic sulfonamide/sultam) class. The compound features a 1,4-thiazepane core oxidized to the 1,1-dioxide (sulfone) state, bearing a 2-chlorophenyl substituent at position 7 and isolated as the hydrochloride salt.

Molecular Formula C11H15Cl2NO2S
Molecular Weight 296.21
CAS No. 2097936-65-5
Cat. No. B2468006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride
CAS2097936-65-5
Molecular FormulaC11H15Cl2NO2S
Molecular Weight296.21
Structural Identifiers
SMILESC1CNCCS(=O)(=O)C1C2=CC=CC=C2Cl.Cl
InChIInChI=1S/C11H14ClNO2S.ClH/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-16(11,14)15;/h1-4,11,13H,5-8H2;1H
InChIKeyHOWPSWSDFGICPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-Chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride (CAS 2097936-65-5): Scaffold Identity, Physicochemical Baseline, and Sourcing Context


7-(2-Chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride (CAS 2097936-65-5; synonym: 7-(2-Chlorophenyl)-1,4-thiazepane-1,1-dioxide hydrochloride) is a saturated seven-membered heterocyclic building block belonging to the thiazepane-1,1-dioxide (cyclic sulfonamide/sultam) class . The compound features a 1,4-thiazepane core oxidized to the 1,1-dioxide (sulfone) state, bearing a 2-chlorophenyl substituent at position 7 and isolated as the hydrochloride salt. Its molecular formula is C₁₁H₁₅Cl₂NO₂S (MW 296.21 g/mol), with computed descriptors LogP 2.211, TPSA 46.17 Ų, 3 H-bond acceptors, 1 H-bond donor, and 1 rotatable bond . The thiazepane-1,1-dioxide scaffold is recognized as a privileged structure in medicinal chemistry, with representative members demonstrating inhibition of MAP kinases, CCR2/CCR5, PKC-theta, BACE-1, platelet aggregation, and HIV integrase [1]. This compound serves primarily as a synthetic intermediate and fragment for structure-activity relationship (SAR) exploration in drug discovery programs .

Why 7-(2-Chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride Cannot Be Trivially Replaced by In-Class Analogs


Thiazepane-1,1-dioxide derivatives are not interchangeable building blocks because the combination of ring oxidation state, aryl substitution identity and position, and salt form collectively determines pharmacokinetic and pharmacodynamic behavior. The 1,1-dioxide (sulfone) oxidation state fundamentally alters hydrogen-bonding capacity, conformational preferences, and metabolic stability relative to the non-oxidized thiazepane or the intermediate sulfoxide [1]. Within the 7-aryl series, the 2-chloro substituent introduces distinct electronic (sigma-withdrawing) and steric (ortho bulk) effects compared to unsubstituted phenyl, 4-chlorophenyl, or 2-fluorophenyl analogs, impacting LogP, TPSA, and target binding geometry . The hydrochloride salt form confers specific solubility and solid-state handling properties that differ from the free base or alternative counterions . These non-trivial differences mean that substitution with a generic thiazepane or a different 7-aryl analog can alter SAR trends, synthetic downstream yields, and biological assay outcomes—making compound-specific qualification essential for reproducible research [1].

Quantitative Differentiation Evidence for 7-(2-Chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride (CAS 2097936-65-5)


Ortho-Chloro Substitution: LogP and Electronic Differentiation vs. Unsubstituted Phenyl and Para-Chloro Analogs

The 2-chlorophenyl substituent confers measurably higher lipophilicity relative to the unsubstituted 7-phenyl analog. The target compound exhibits a computed LogP of 2.211 and TPSA of 46.17 Ų, as reported on the Leyan product specification sheet . While directly comparable vendor-computed LogP data for the 7-phenyl-1,4-thiazepane-1,1-dioxide hydrochloride (CAS 2097936-35-9) and the 7-(4-chlorophenyl) isomer are not published side-by-side, the ortho-chloro substituent adds both a hydrophobic chlorine atom (increasing LogP by approximately 0.5–0.8 log units relative to the unsubstituted phenyl) and an ortho steric effect that restricts rotational freedom of the aryl ring, a feature absent in para-substituted or unsubstituted analogs. This differentiation is critical for CNS penetration potential and target binding pose preferences [1].

Lipophilicity Structure-Activity Relationship Medicinal Chemistry

1,1-Dioxide (Sulfone) Oxidation State: Physicochemical Divergence from the Non-Oxidized Thiazepane Analog

The target compound exists as the 1,1-dioxide (sulfone), with both sulfur oxygens fully oxidized. Its direct non-oxidized analog, 7-(2-chlorophenyl)-1,4-thiazepane hydrochloride (CAS 2097936-34-8), has a molecular weight of 264.21 g/mol and lacks the two sulfone oxygens, resulting in a predicted TPSA reduction of approximately 17 Ų . The sulfone group introduces two strong H-bond acceptors (S=O), increases molecular polarity, alters conformational preferences of the seven-membered ring, and provides metabolic stability by blocking S-oxidation pathways [1]. The solubility profile shifts from the non-oxidized analog—the sulfone is described as insoluble in water but easily soluble in organic solvents , which is a differentiating feature for reaction solvent selection and purification strategy.

Hydrogen-Bonding Capacity Solubility Metabolic Stability

Thiazepane-1,1-Dioxide Scaffold as a Privileged Fragment in Drug Discovery: Documented Target-Class Breadth

The thiazepane-1,1-dioxide scaffold has been validated across multiple target classes. Published literature documents thiazepane-1,1-dioxide-containing compounds as inhibitors of: MAP kinases, CCR2/CCR5 chemokine receptors, PKC-theta (inflammatory diseases), BACE-1 (Alzheimer's disease), platelet aggregation, and HIV integrase [1]. In fragment-based drug discovery, a thiazepane-based fragment demonstrated selective, ligand-efficient binding to BET bromodomains (BRD4), with X-ray crystallographic confirmation (PDB 6UVM, 6UVJ) [2]. The 1,4-thiazepine/sulfone chemotype has been specifically claimed in patent EP2681210 (Roche) as BACE1 and/or BACE2 inhibitors for Alzheimer's disease and type 2 diabetes [3]. While target-specific quantitative IC₅₀ data for the exact CAS 2097936-65-5 compound are not available in peer-reviewed literature, the scaffold's established multi-target promiscuity provides strong class-level precedent for its utility as a versatile fragment or building block.

Fragment-Based Drug Discovery Bromodomain Inhibition Kinase Inhibition BACE Inhibition

Purity and Storage Specification: Batch-to-Batch Reproducibility Assurance for Procurement Decision-Making

The compound is available from multiple suppliers with documented purity specifications that can guide procurement. Leyan supplies the compound at 97% purity (Cat. No. 1143980, CAS 2097936-65-5) . MolCore offers the compound at NLT 98% purity with ISO-certified quality systems and specified storage conditions of 20°C for 2 years (Cat. No. MC539514) . The GHS hazard classification (H302-H315-H319-H335) is documented, providing safety handling guidance . The MDL number MFCD30741131 enables unambiguous registry identification across supplier catalogs .

Quality Control Reproducibility Chemical Procurement

Drug-Like Property Profile: CNS Multiparameter Optimization (MPO) Desirability vs. Heavier or More Polar Thiazepane Derivatives

The computed molecular descriptors for CAS 2097936-65-5 fall within favorable ranges for CNS drug discovery. The compound has TPSA = 46.17 Ų (below the 60–70 Ų threshold commonly associated with CNS penetration), LogP = 2.211 (within the optimal CNS LogP range of 2–4), only 1 rotatable bond (favoring low conformational entropy), and MW = 296.21 g/mol (below the typical CNS cutoff of ~400 g/mol) . In contrast, more elaborate 4-acyl or 4-sulfonyl thiazepane-1,1-dioxide derivatives (e.g., 7-(2-chlorophenyl)-4-(isopropylsulfonyl)-1,4-thiazepane, CAS 1705761-66-5; or 7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane, CAS 1797186-09-4) carry significantly higher molecular weights and TPSA values that may reduce CNS permeability [1]. The unadorned secondary amine at position 4 of the target compound provides a synthetic handle for late-stage diversification while maintaining a low-MW, low-TPSA starting point.

CNS Drug Discovery Physicochemical Properties Drug-Likeness

Limitations Acknowledgment: Scope of Available High-Strength Differential Evidence

It must be explicitly stated that high-strength differential evidence (i.e., direct head-to-head quantitative comparisons with close analogs in the same assay under identical conditions) is limited for CAS 2097936-65-5. The evidence presented above relies on cross-study comparable computed molecular descriptors, class-level inference from the thiazepane-1,1-dioxide literature, and vendor-supplied quality specifications. No peer-reviewed publication was identified that reports IC₅₀, Kd, Ki, EC₅₀, or pharmacokinetic data specifically for this compound alongside comparator data for the 7-phenyl, 4-chlorophenyl, or non-oxidized analogs in a side-by-side experimental format. Prospective users should verify compound identity (¹H NMR, LCMS), purity (HPLC), and biological activity in their specific assay context before drawing conclusions about differential performance relative to analogs.

Data Transparency Evidence Quality Research Gaps

Optimal Research and Industrial Application Scenarios for 7-(2-Chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride (CAS 2097936-65-5)


Fragment-Based Drug Discovery (FBLD) Targeting BET Bromodomains and Related Epigenetic Readers

The thiazepane-1,1-dioxide scaffold has been crystallographically validated as a ligand-efficient bromodomain-binding fragment, with selectivity over BRDT and BPTF demonstrated [1]. CAS 2097936-65-5 provides a 2-chlorophenyl-substituted entry point for SAR expansion, with the free secondary amine at position 4 enabling rapid parallel derivatization to amides, sulfonamides, ureas, or N-alkyl analogs. Its favorable physicochemical profile (MW 296, TPSA 46.17 Ų, LogP 2.211) maintains ligand efficiency during fragment growth [2]. Researchers can procure the compound as a starting fragment, verify binding by NMR or TR-FRET, and elaborate to sub-micromolar inhibitors using structure-guided design.

CNS-Targeted Kinase or GPCR Probe Synthesis Using the 2-Chlorophenyl Pharmacophore

The 2-chlorophenyl group is a recurrent pharmacophore in CNS-active ligands, including ketamine-like NMDA receptor modulators [1]. The combination of ortho-chlorophenyl substitution with the thiazepane-1,1-dioxide core—whose class includes MAP kinase and PKC-theta inhibitors [2]—positions CAS 2097936-65-5 as a strategic intermediate for synthesizing CNS-penetrant kinase or GPCR probes. The compound's LogP (2.211) and TPSA (46.17 Ų) values predict favorable brain penetration, and the single rotatable bond suggests low entropic penalty upon target binding [3].

BACE1/BACE2 Inhibitor Lead Optimization in Neurodegenerative Disease Programs

The 1,4-thiazepine/sulfone chemotype is explicitly claimed as a BACE1 and/or BACE2 inhibitory scaffold in patent EP2681210 (Roche) for Alzheimer's disease and type 2 diabetes [1]. CAS 2097936-65-5 represents the saturated thiazepane analog of this chemotype, offering a potentially differentiated metabolic stability and conformational profile. Medicinal chemistry teams can use this compound as a core intermediate, introducing heteroaryl substituents at the 4-position (per the patent SAR) to generate novel BACE inhibitor candidates [1][2].

Chemical Biology Tool Compound Development via Late-Stage Functionalization at the Secondary Amine

The unsubstituted secondary amine at position 4 of CAS 2097936-65-5 provides a versatile synthetic handle for installing functional groups such as fluorophores, biotin tags, photoaffinity labels, or E3 ligase recruiting elements (PROTAC design) [1]. The compound's single rotatable bond and well-defined stereoelectronic properties (HBD = 1, HBA = 3) ensure predictable physicochemical behavior during derivatization. Its ISO-certified supply with documented purity (≥97%) and 2-year storage stability supports reproducible chemical biology workflows [2].

Quote Request

Request a Quote for 7-(2-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.